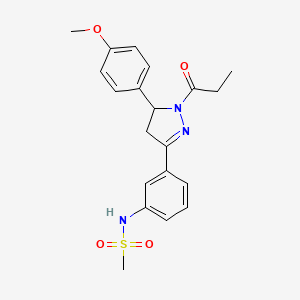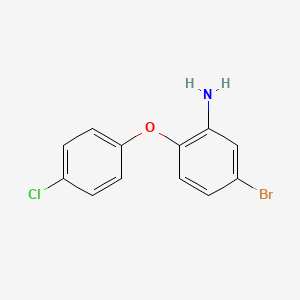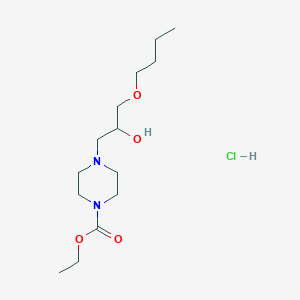![molecular formula C18H17Cl2N3O3S B2749830 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-dichlorophenyl)acetamide CAS No. 1252879-02-9](/img/structure/B2749830.png)
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-dichlorophenyl)acetamide” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of this compound contains a total of 53 bonds; 30 non-H bond(s), 14 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), 1 urea .Chemical Reactions Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones, involved cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate .Applications De Recherche Scientifique
Imidazole Moiety and Its Significance
Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also referred to as 1,3-diazole. Imidazole has both acidic and basic properties due to the presence of positive charges on its nitrogen atoms. This versatile moiety serves as the core structure for various natural products, including histidine, purine, histamine, and DNA-based structures. Additionally, imidazole derivatives play a crucial role in drug development .
a. Antibacterial and Antimycobacterial Activity: Certain imidazole derivatives demonstrate antibacterial and antimycobacterial properties. These compounds may serve as potential agents against bacterial infections .
b. Anti-Inflammatory and Antitumor Effects: Imidazole-based compounds have been investigated for their anti-inflammatory and antitumor activities. These properties make them relevant in the context of inflammatory diseases and cancer treatment .
c. Antidiabetic and Antiallergic Properties: Some imidazole derivatives exhibit antidiabetic effects and may contribute to managing diabetes. Additionally, they possess antiallergic properties, which could be beneficial in allergic conditions .
d. Antipyretic and Antiviral Activity: Imidazole-containing compounds have been studied for their antipyretic effects (reducing fever) and antiviral potential. These properties are relevant in the context of viral infections .
e. Antioxidant and Anti-Amoebic Effects: Certain imidazole derivatives act as antioxidants, protecting cells from oxidative damage. Additionally, they show anti-amoebic activity, which may be relevant in treating parasitic infections .
f. Antihelmintic and Antifungal Properties: Imidazole-based compounds exhibit antihelmintic effects (against parasitic worms) and antifungal activity. These properties have implications for parasitic and fungal diseases .
g. Ulcerogenic Activity: Some imidazole derivatives have been investigated for their ulcerogenic effects, which could be relevant in understanding gastrointestinal ulcer formation .
Commercially Available Drugs
Several drugs containing a 1,3-diazole ring (imidazole) are commercially available. Examples include:
Propriétés
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3S/c1-2-3-5-22-17(25)16-14(4-6-27-16)23(18(22)26)10-15(24)21-13-8-11(19)7-12(20)9-13/h4,6-9,16H,2-3,5,10H2,1H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHDWMYESSRTRH-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N3O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2749747.png)
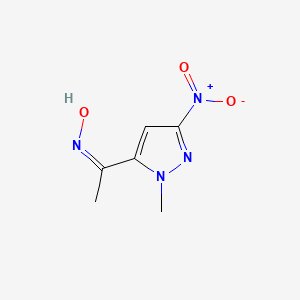
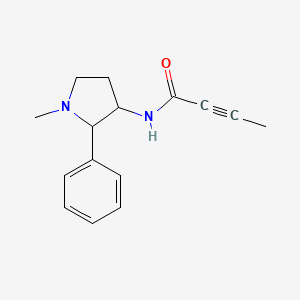
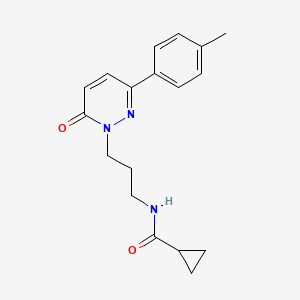
![2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride](/img/structure/B2749757.png)

![N-[2-(2-Methoxyphenyl)-2-propan-2-yloxyethyl]but-2-ynamide](/img/structure/B2749760.png)
![2-[[1-[4-(Dimethylamino)benzoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2749761.png)

![1-(3-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2749764.png)

